molecular formula C23H16ClN3O3S2 B2541880 N-(4-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899941-64-1

N-(4-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2541880
CAS RN: 899941-64-1
M. Wt: 481.97
InChI Key: UYRVMRKYRLHURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H16ClN3O3S2 and its molecular weight is 481.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystallography

Research has focused on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing insights into their molecular conformations and intramolecular interactions. These studies demonstrate the compounds' folded conformations about the thioacetamide bridge, highlighting the spatial orientation between pyrimidine and benzene rings and the presence of intramolecular hydrogen bonds stabilizing these conformations (Subasri et al., 2016); (Subasri et al., 2017).

Vibrational Spectroscopy and Computational Analysis

Another study on a closely related compound involved vibrational spectroscopic analysis (Raman and Fourier transform infrared spectroscopy) compared with ab initio calculations. This research detailed the compound's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers, offering a deeper understanding of the stereo-electronic interactions that contribute to molecular stability. The study also applied Hirshfeld surface analysis to explore intermolecular contacts, providing valuable data for drug design and crystal engineering applications (Jenepha Mary et al., 2022).

Synthetic Pathways and Chemical Properties

Research into the synthesis and properties of related compounds, such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, explores their potential as thymidylate synthase inhibitors, highlighting their relevance in developing antitumor and antibacterial agents. This includes the synthesis of analogues with various substitutions, revealing insights into their inhibitory effects and potential medicinal applications (Gangjee et al., 1996).

Antimicrobial Activity

Further research into related 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents underscores the importance of structural and physicochemical parameters in designing compounds with selective antimicrobial activity. These studies contribute to the broader field of drug discovery, especially in addressing resistance to existing antibiotics (Desai et al., 2008).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O3S2/c24-14-7-9-15(10-8-14)25-19(28)13-32-23-26-20-17-5-1-2-6-18(17)30-21(20)22(29)27(23)12-16-4-3-11-31-16/h1-11H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRVMRKYRLHURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)Cl)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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